molecular formula C6H12ClN3O6 B14202697 1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate CAS No. 828268-71-9

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate

Cat. No.: B14202697
CAS No.: 828268-71-9
M. Wt: 257.63 g/mol
InChI Key: XADZYVJOWJMUGD-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a nitro group and three methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate and aldehydes in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-based and solvent-free methods, often using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Cycloaddition reactions often require catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) and can be conducted under microwave irradiation to improve efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate stands out due to its unique combination of a nitro group and multiple methyl groups on the imidazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and advanced materials .

Properties

CAS No.

828268-71-9

Molecular Formula

C6H12ClN3O6

Molecular Weight

257.63 g/mol

IUPAC Name

1,2,3-trimethyl-4-nitro-1,2-dihydroimidazol-1-ium;perchlorate

InChI

InChI=1S/C6H11N3O2.ClHO4/c1-5-7(2)4-6(8(5)3)9(10)11;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)

InChI Key

XADZYVJOWJMUGD-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C=C(N1C)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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